3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE
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Overview
Description
3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been found to inhibit various targets like tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group in its structure is known to play a critical role in fitting into the binding sites of target proteins, thereby affecting their function . The thiazole ring, another key component of the compound, can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which may contribute to its interaction with its targets.
Biochemical Pathways
Compounds containing the tmp group have been associated with anti-cancer effects by effectively inhibiting various targets and their associated pathways .
Pharmacokinetics
It’s worth noting that the tmp group has been incorporated in a wide range of therapeutically interesting drugs , suggesting potential bioavailability.
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects , suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
The TMP group in 3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has been found to interact with a variety of enzymes and proteins. It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
In cellular contexts, this compound has shown to influence cell function significantly. It has demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations . The compound has shown prominent activity against both cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. It has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4,5-trimethoxybenzoic acid with thioamide derivatives under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acetic acid as solvent.
Reduction: LiAlH4, ethanol as solvent.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
- 2-(2-Nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-1-benzopyran-2-one
Uniqueness
3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE stands out due to its unique combination of the naphthothiazole and trimethoxybenzamide moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-25-15-10-13(11-16(26-2)19(15)27-3)20(24)23-21-22-18-14-7-5-4-6-12(14)8-9-17(18)28-21/h4-7,10-11H,8-9H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDYSJUZAXIBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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